1,4-Dioxaspiro[4.4]nonan-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-1-2-7(5-6)9-3-4-10-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJRFMICEAJKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Dioxaspiro 4.4 Nonan 7 One and Its Precursors
Historical and Classical Synthetic Approaches to Spiroketal Systems
Historically, the most prevalent method for constructing spiroketal systems has been the acid-catalyzed cyclization of a dihydroxyketone precursor. researchgate.net This approach generally favors the formation of the most thermodynamically stable spiroketal isomer. acs.orgnih.gov While effective, this method is limited by the potential presence of acid-labile functional groups within the molecule. thieme-connect.com
Another classical strategy involves the oxidative cyclization of a hydroxyl group onto a pre-existing pyran ring. However, the application of this method has been restricted due to the reliance on toxic oxidizing agents like lead(IV) tetraacetate or mercuric oxide. researchgate.net The development of synthetic methods for spiroketals has been an active area of research for decades, with numerous strategies designed to achieve stereoselective synthesis. benthamdirect.com
Targeted Synthesis of the 1,4-Dioxaspiro[4.4]nonan-7-one Skeleton
The synthesis of the specific this compound framework involves strategic considerations for the formation of the spirocyclic core and the introduction of the ketone functionality at the C-7 position.
A common and direct method for the synthesis of the related compound, 1,4-Dioxaspiro[4.4]non-6-ene, involves the ketalization of cyclopent-2-en-1-one with ethylene (B1197577) glycol under acidic catalysis. This reaction establishes the spirocyclic dioxane ring fused to a cyclopentene (B43876) moiety. For the synthesis of derivatives, a spiro-annulation strategy using a Lewis acid-catalyzed reaction of a ketal with 1,2-bis(trimethylsiloxy)cyclobutene has been employed to create spiro[4.4]nonane systems. canada.ca
In one approach, the synthesis of 1,4-dioxaspiro[4.4]nonane derivatives starts from cyclopentanone (B42830), which is reacted with bromine in ethylene glycol to form a bromo-dioxaspiro[4.4]nonane intermediate. Subsequent elimination can yield the unsaturated spiro compound. Another strategy involves the use of nitroalkanes as precursors. For instance, 2-nitrocyclohexanone (B1217707) can be coupled with enones, followed by a sequence of retro-Claisen cleavage, reduction, and nitronate hydrolysis to afford spiroketals. mdpi.com
A sonochemical method has been described for the synthesis of 1,4-dioxaspiro compounds derived from methyl 9,10-dihydroxyoctadecanoate (MDHO) and cyclopentanone in the presence of a montmorillonite (B579905) KSF catalyst. researchgate.net This resulted in the formation of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate. researchgate.net
The introduction of the ketone at the C-7 position of the 1,4-Dioxaspiro[4.4]nonane skeleton can be achieved through various oxidative methods. For example, the allylic oxidation of 1,4-Dioxaspiro[4.4]non-6-ene using tert-butyl hydroperoxide (TBHP) and a palladium catalyst can yield 1,4-Dioxaspiro[4.4]non-6-en-8-one, although yields may be modest.
Another general approach involves the oxidation of a corresponding alcohol precursor. For instance, 1,4-Dioxaspiro[4.4]nonan-6-ol can be synthesized by the reduction of the corresponding ketone, 1,4-dioxaspiro[4.4]nonan-6-one, using sodium borohydride (B1222165) (NaBH₄). Conversely, the oxidation of the alcohol would yield the ketone. Similarly, 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one can be prepared by the oxidation of the corresponding alcohol precursor using reagents like tetrapropylammonium (B79313) perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO). rsc.org
The following table summarizes the synthesis of a related ketone from its alcohol precursor.
| Starting Material | Reagents | Product | Yield |
| 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-ol | TPAP, NMO, 4Å molecular sieves, CH₂Cl₂ | 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one | Not specified |
| Data derived from a study on the synthesis of 2-methyl cycloalkane-1,3-diones. rsc.org |
Strategies Involving Cyclopentanone Derivatives for Spiroketal Formation
Advanced Synthetic Techniques in this compound Chemistry
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of spiroketals, often employing catalytic systems to enhance selectivity and yield.
Transition-metal catalysis represents a significant advancement in spiroketal synthesis, providing alternatives to traditional acid-catalyzed methods. thieme-connect.com Catalysts based on gold, palladium, copper, and rhodium have been successfully used for the spiroacetalization of alkynyl diols. researchgate.net Gold(I) chloride, for instance, has been shown to effectively catalyze the cycloisomerization of alkyne diols to form oxygenated 5,5-spiroketals. beilstein-journals.org These methods often utilize alkynes as latent ketone functionalities, which are inert to many reaction conditions until activated by the metal catalyst. thieme-connect.com Sequential catalysis, combining different metal catalysts like gold and iridium, has also been developed for the enantioselective synthesis of spiroketals. nih.gov
While classical acid catalysis often relies on strong acids, recent advancements have focused on the use of milder and more selective acid catalysts. Chiral phosphoric acids, for example, have emerged as powerful catalysts for enantioselective spiroketalization reactions. acs.orgacs.orgnih.govcapes.gov.br These catalysts can operate under kinetic control, allowing for the formation of less stable, non-thermodynamic spiroketal isomers with high enantioselectivity. acs.orgcapes.gov.br
Computational studies have provided insight into the mechanism of these reactions, suggesting a concerted, asynchronous process that avoids the formation of long-lived oxocarbenium intermediates. acs.orgacs.orgnih.gov The bifunctionality of the phosphoric acid catalyst is believed to be key to its effectiveness. acs.org Even under mild acidic conditions, the cyclization of hydroxyenol ethers to spiroketals is thought to proceed through a transient oxocarbenium-like intermediate. nih.gov
The following table provides examples of acid catalysts used in spiroketal synthesis.
| Catalyst | Substrate Type | Key Feature |
| p-Toluenesulfonic acid | Cyclopent-2-en-1-one and ethylene glycol | Forms the ethylene ketal for spirocycle construction. |
| Chiral Phosphoric Acids | Dihydroxyketones, cyclic enol ethers | Enables enantioselective and diastereoselective formation of spiroketals, including non-thermodynamic products. acs.orgcapes.gov.br |
| Montmorillonite KSF | Methyl 9,10-dihydroxyoctadecanoate and cyclopentanone | Solid acid catalyst used in sonochemical synthesis. researchgate.net |
Catalytic Methods for Spiroketal Construction
Gold(I) Catalysis in Spirobislactone Synthesis, with Implications for Spiroketals
Gold(I) catalysis has emerged as a powerful tool for the synthesis of complex molecular scaffolds, including spirobislactones and spiroketals. mdpi.comrsc.org The electrophilic activation of alkynes by gold(I) complexes facilitates the formation of new carbon-heteroatom bonds under mild conditions. mdpi.comacs.org
A notable application of this methodology is the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid to produce substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.comresearchgate.net This reaction proceeds with high efficiency and in quantitative yields for a variety of starting materials. mdpi.com The use of gold(I) catalysts, such as [JohnPhosAu(MeCN)]SbF6, enables the activation of the alkyne's carbon-carbon triple bond for nucleophilic attack. mdpi.comacs.orgresearchgate.net
The synthesis of oxygenated 5,5-spiroketals has also been achieved through gold(I)-catalyzed cycloisomerization of alkyne diols. beilstein-journals.orgd-nb.infonih.gov For instance, gold(I) chloride in methanol (B129727) can induce the cycloisomerization of a protected alkyne triol, leading to a hydroxylated 5,5-spiroketal. beilstein-journals.orgd-nb.infonih.gov This method has proven effective despite the potential for competing reaction pathways. beilstein-journals.orgd-nb.infonih.gov The intramolecular hydroalkoxylation of alkynyl diols catalyzed by gold has been widely used in the synthesis of spiroketal-containing natural products. researchgate.net
Table 1: Gold(I)-Catalyzed Synthesis of Spiro Compounds
| Catalyst | Substrate | Product | Key Features | Reference(s) |
|---|---|---|---|---|
| Gold(I) complexes | 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones | Mild conditions, quantitative yields | mdpi.comresearchgate.net |
| Gold(I) chloride | Protected alkyne triol | Oxygenated 5,5-spiroketal | Concomitant deprotection | beilstein-journals.orgd-nb.infonih.gov |
| [JohnPhosAu(MeCN)]SbF6 | Alkynol derivatives | Bicyclic systems | Tandem hydroalkoxylation/Prins-type cyclization | acs.org |
Sonochemical Synthesis Protocols for Dioxaspiro Compounds
Ultrasound irradiation has been explored as a method to promote the synthesis of dioxaspiro compounds. Sonochemical methods can enhance reaction rates and yields in various organic transformations. While specific research on the sonochemical synthesis of this compound is not extensively documented, the application of ultrasound in the preparation of related spiro compounds has been reported. For instance, ultrasound has been used to promote the generation of dianions in the synthesis of 1,7-dioxaspiro[4.4]nonanes. thieme-connect.deresearchgate.net Additionally, polymeric microspheres containing 1,7-dioxaspiro[5.5]undecane have been prepared using an oil-water emulsification method that involves probe sonication. mdpi.com The synthesis of novel indole (B1671886) derivatives has also been achieved via Amberlyst-15 catalyzed condensation under ultrasound irradiation. mostwiedzy.pl
Chemoselective Protection and Deprotection Strategies for the Ketone Moiety and Other Functional Groups
The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups. jove.com The ketone moiety is commonly protected as an ethylene ketal. tandfonline.com
Protection: The formation of cyclic acetals and ketals, such as 1,3-dioxolanes, is a standard procedure for protecting carbonyl groups. organic-chemistry.org This is typically achieved by reacting the carbonyl compound with a diol, like ethylene glycol, in the presence of an acid catalyst. organic-chemistry.org Chemoselective protection of a less hindered ketone can be achieved, which is a valuable strategy in the synthesis of complex molecules. oregonstate.edu For instance, aldehydes can be selectively protected as thioacetals in the presence of ketones. organic-chemistry.org
Deprotection: The regeneration of the carbonyl group from its protected form is a crucial step. A variety of methods are available for the deprotection of ethylene ketals. tandfonline.com These include:
Acid-catalyzed hydrolysis: This is a common method, often using aqueous acid or transacetalization in a solvent like acetone. organic-chemistry.orgscispace.com
Oxidative deprotection: Reagents like silver bromate (B103136) (AgBrO3) or sodium bromate (NaBrO3) in the presence of aluminum chloride (AlCl3) can transform ethylene ketals into their corresponding ketones. thieme-connect.com Potassium permanganate (B83412) (KMnO4) has also been used for the deprotection of ethylene acetals. researchgate.net
Solvent-free conditions: Benzyltriphenylphosphonium peroxymonosulfate (B1194676) in the presence of aluminum chloride can deprotect ethylene acetals under solvent-free conditions. nih.gov Microwave irradiation in the presence of a suitable reagent also offers a rapid method for deprotection. tandfonline.com
Table 2: Reagents for Deprotection of Ethylene Ketals
| Reagent | Conditions | Key Features | Reference(s) |
|---|---|---|---|
| AgBrO3 / AlCl3 | Refluxing acetonitrile | Oxidative deprotection | thieme-connect.com |
| NaBrO3 / AlCl3 | Refluxing acetonitrile | Oxidative deprotection | thieme-connect.com |
| KMnO4 | Solvent-free grinding | Rapid, solvent-free | researchgate.net |
| Benzyltriphenylphosphonium peroxymonosulfate / AlCl3 | Solvent-free grinding | High yields, solid-phase | nih.gov |
| 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octanedichromate | Microwave irradiation | Rapid, simple work-up | tandfonline.com |
Asymmetric Synthesis of Chiral this compound Analogs and Precursors
The development of asymmetric methods to control the stereochemistry of the spirocenter is a significant challenge in the synthesis of chiral spiroketals. sciforum.net
Enantioselective Approaches to Spiroketal Systems
Several enantioselective strategies have been developed for the synthesis of spiroketal systems. mdpi.comacs.orgnih.gov These approaches often rely on the use of chiral catalysts or auxiliaries to induce stereoselectivity.
Gold and iridium sequential catalysis has been employed for the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols, affording spiroketals with excellent enantioselectivities. nih.gov Another approach involves the use of chiral organoselenium reagents. For example, the cyclization of 1-hydroxyoct-7-en-4-one (B14304403) promoted by camphorselenenyl tetrafluoroborate (B81430) can lead to the enantioselective synthesis of 2-substituted-1,6-dioxaspiro[4.4]nonanes. sciforum.net
The development of chiral diphosphine ligands with flexible backbones, such as SKP ligands derived from aromatic spiroketals, has shown great promise in asymmetric catalysis. sci-hub.se These ligands have been successfully applied in various transition metal-catalyzed reactions. sci-hub.se
Diastereoselective Transformations and Kinetic Resolution in Spiroketal Chemistry
Diastereoselective synthesis provides another avenue for controlling the stereochemistry of spiroketals. swarthmore.edubrynmawr.edu An inverse-demand [4+2] cycloaddition of enol ethers and ortho-quinone methides allows for the kinetic, diastereoselective construction of chroman spiroketals. nih.gov Furthermore, the diastereoselective synthesis of [4.4]- and [4.5]-spiroketals has been explored, with excellent diastereoselectivity achieved for the [4.5] systems due to a combination of anomeric, steric, and π-π interactions. researchgate.net
Kinetic resolution is a powerful technique for separating enantiomers. In the context of spiroketal synthesis, a kinetic resolution process has been utilized in the gold and iridium-catalyzed reaction of racemic 2-(1-hydroxyallyl)anilines to afford enantioenriched spiroaminals. nih.gov An efficient kinetic resolution via Sharpless asymmetric dihydroxylation has also been used to obtain enantiomerically pure precursors for the synthesis of cyclopentanone fragrances containing a spiroketal moiety. nih.gov
Utilization of Chiral Auxiliaries and Catalysts for Stereocontrol in Spiroketal Synthesis
Chiral auxiliaries play a crucial role in asymmetric synthesis by directing the stereochemical outcome of a reaction. blogspot.comresearchgate.net The Evans asymmetric aldol (B89426) reaction, which utilizes a chiral oxazolidinone auxiliary, is a well-established method for creating stereocenters and has been applied in the synthesis of spiroketal units. blogspot.comresearchgate.net The auxiliary provides steric hindrance, directing the approach of the reactants. blogspot.com Chiral sulfoxide (B87167) auxiliaries have also been employed in the asymmetric synthesis of bisbenzannulated spiroketals. nih.gov
Chiral catalysts are central to modern asymmetric synthesis. chinesechemsoc.org Chiral C2-symmetric spiroketal-based ligands (SPIROL) have been developed and successfully used in a range of stereoselective transformations catalyzed by iridium, palladium, and rhodium. umich.edu Chiral phosphoric acid-functionalized phosphine (B1218219) ligands have been used in gold(I) catalysis to achieve high enantioselectivity in tandem cycloisomerization/nucleophilic addition reactions. The stereocontrol in the synthesis of 5,5-spiroketals can also be influenced by chelation effects, where zinc salts have been shown to override normal stereochemical biases. acs.org
Reaction Mechanisms and Transformations of 1,4 Dioxaspiro 4.4 Nonan 7 One
Mechanistic Studies of Spiroketal Formation and Cleavage Reactions
The formation of the 1,4-dioxaspiro[4.4]nonane system is typically achieved through the ketalization of a precursor dicarbonyl compound with ethylene (B1197577) glycol. This reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid or sulfuric acid, and proceeds via a well-established mechanism involving protonation of a carbonyl oxygen, nucleophilic attack by the diol, and subsequent intramolecular cyclization and dehydration to form the stable five-membered dioxolane ring. The driving force for this reaction is often the removal of water, shifting the equilibrium towards the spiroketal product.
Conversely, the cleavage of the spiroketal to regenerate the ketone is an important deprotection step in multi-step syntheses. This is typically accomplished under acidic conditions, effectively reversing the formation process. psu.edu For instance, the acetal (B89532) can be cleaved quantitatively under acidic conditions to yield the desired ketone. psu.edu The stability of the spiroketal moiety is a key feature, allowing it to act as a robust protecting group for a ketone while other chemical transformations are carried out on the molecule.
Reactivity of the Ketone Moiety within the 1,4-Dioxaspiro[4.4]nonan-7-one Framework
The ketone group within the cyclopentanone (B42830) ring is a primary site for a variety of chemical reactions, enabling the synthesis of more complex molecular architectures.
The carbonyl carbon of the cyclopentanone ring is electrophilic and susceptible to attack by various nucleophiles.
Grignard and Organolithium Reagents: These strong nucleophiles readily add to the ketone, forming tertiary alcohols. For example, the addition of methyllithium (B1224462) to a related spiro[4.5]decane-dione system has been shown to be stereoselective. mun.ca While direct examples for this compound are not prevalent in the provided search results, this class of reaction is fundamental to ketone chemistry.
Reduction Reactions: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is a common reagent for this transformation, leading to the formation of 1,4-Dioxaspiro[4.4]nonan-7-ol.
Cyanide Addition: The addition of cyanide, typically from a source like potassium cyanide in the presence of an acid, can form a cyanohydrin. This reaction is a key step in the synthesis of chiral 3-oxocycloalkanecarbonitriles. rsc.org
Table 1: Examples of Nucleophilic Addition Reactions
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| 1,4-Dioxaspiro[4.4]nonan-6-one (analogous) | Sodium borohydride (NaBH₄) | 1,4-Dioxaspiro[4.4]nonan-6-ol | |
| Cyclopenten-2-one (precursor) | Potassium cyanide (KCN), Triethylamine hydrochloride | 3-Oxocyclopentanecarbonitrile | rsc.org |
The protons on the carbon atoms alpha to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles.
Alkylation: The enolate can be alkylated by treatment with an alkyl halide. For instance, allylation in the presence of lithium diisopropylamide (LDA) and allyl bromide has been demonstrated on a related protected methyl jasmonate structure. psu.edu
Halogenation: In the presence of an acid and a halogen source, such as bromine in acetic acid, the ketone can be halogenated at the alpha position. rsc.org
The ketone functionality can participate in various condensation and cyclization reactions to form larger and more complex ring systems.
Aldol (B89426) Condensation: Intramolecular aldol condensation is a powerful tool for ring formation. In the synthesis of terpenes, ozonolysis of a precursor followed by an intramolecular aldol condensation was used to form a spiro[4.4]nona-diene-one derivative. mun.cacanada.ca
Spiro-annulation: The ketal function can undergo Lewis acid-catalyzed spiro-annulation with reagents like 1,2-bis(trimethylsiloxy)cyclobutene to afford spiro diones. canada.ca This strategy has been employed in the total synthesis of various terpenes. canada.ca
Alpha-Functionalization Reactions of the Cyclopentanone Ring
Rearrangement Pathways Involving the Spiroketal System of this compound
Rearrangement reactions can provide access to novel molecular skeletons. While specific rearrangement pathways for this compound itself are not extensively detailed in the search results, related spiro systems can undergo rearrangements. For example, the Brook rearrangement has been proposed in reactions involving silyl (B83357) anions and ketones, where a silyl group migrates from carbon to oxygen. rsc.org
Stereochemical Control and Regioselectivity in Reactions of this compound
Controlling stereochemistry and regioselectivity is crucial in the synthesis of complex molecules.
Stereoselectivity: The rigid spirocyclic framework can influence the stereochemical outcome of reactions. For example, the addition of nucleophiles to related spiro-diketones has been observed to occur preferentially from the same face as a double bond in an adjacent ring, a selectivity consistent with the Cieplak model. mun.ca In another instance, the 1,3-dipolar cycloaddition of a nitrile oxide to a methylene-oxazolidinone proceeded with high stereoselectivity, with the anti-addition product predominating. researchgate.net
Regioselectivity: In molecules with multiple reactive sites, achieving regioselectivity is key. The spiroketal protecting group is instrumental in this regard, allowing reactions to be directed specifically to the unprotected ketone. The selective ketalization of one carbonyl group in a dicarbonyl compound is an example of regiocontrol in the formation of these systems. canada.ca Furthermore, the regioselectivity of nucleophilic ring-opening reactions of related cyclic sulfates has been studied, demonstrating that the choice of substituent can reverse the regioselectivity. researchgate.net
Stereoselective Reactions at the Spirocenter
The stereochemistry at the spirocenter of dioxaspiro[4.4]nonane systems is a critical aspect of their synthetic utility, particularly in the total synthesis of complex natural products like cephalostatins. Research into the synthesis of the cephalostatin side chain, which features a substituted 1,6-dioxaspiro[4.4]nonane core, provides significant insight into controlling the stereochemistry at the spiro atom.
An intramolecular hydrogen abstraction (IHA) reaction has been demonstrated as a key method for constructing this spiroketal system. csic.escsic.es This reaction, promoted by alkoxyl radicals, allows for the formation of the bicyclic ring system from a linear precursor. csic.es Crucially, this method can lead to the formation of thermodynamically less stable isomers, providing access to a range of stereoisomers that might not be achievable under equilibrating conditions. csic.es
Studies on the acid-catalyzed isomerization of these spiroketals have revealed the relative stability of different isomers. csic.escsic.es For instance, in the synthesis of cephalostatin side chain analogues, it was found that the C-22 spirocenter can be epimerized under acidic conditions. The isomers resulting from kinetic control (22S) can be converted to the more thermodynamically stable isomers (22R) upon treatment with acid. csic.es This equilibrium suggests that while kinetic conditions can provide one stereoisomer, thermodynamic conditions can be used to access the more stable counterpart.
Table 1: Acid-Catalyzed Isomerization at the Spirocenter of Cephalostatin Side Chain Analogues csic.es
| Starting Isomer (Control) | Reagent/Condition | Product Isomer (Control) |
|---|---|---|
| 22S (Kinetic) | HCl, CH₂Cl₂ | 22R (Thermodynamic) |
This table illustrates the conversion of kinetically favored spiro-isomers to their more stable thermodynamic counterparts under acidic conditions, a key transformation in controlling the stereochemistry at the spirocenter.
Control of Stereogenic Centers within the Cyclopentanone Ring
The dioxaspiroketal moiety in derivatives of this compound can act as a stereodirecting group, influencing the formation of new stereocenters on the adjacent cyclopentanone ring. This is particularly valuable in the synthesis of jasmonoid fragrances, where specific cis/trans stereochemistry on the cyclopentanone core is essential for the desired olfactory properties. nih.gov
A key strategy involves using a chiral, substituted 1,4-dioxaspiro[4.4]nonane derivative as a template. For example, the synthesis of certain cyclopentanone fragrances begins with a keto-aldehyde that already contains the dioxaspiro[4.4]nonane structure with pre-defined cis-substituents. nih.gov Subsequent reactions, such as Wittig olefination, on a side chain attached to the cyclopentanone ring can proceed with a degree of stereocontrol, influenced by the existing stereocenters. nih.gov
In the synthesis of the fragrance Magnolione®, a key intermediate, 1-((6S,7R)-6-((Z)-pent-2-en-1-yl)-1,4-dioxaspiro[4.4]nonan-7-yl)propan-2-one, is formed through a Wittig reaction. nih.gov The stereochemistry of the final product after deprotection of the ketal is directly related to the stereochemistry established in this spirocyclic intermediate. This approach allows for the synthesis of products enriched in the desired cis-isomer. nih.gov The ability to perform kinetic resolutions on such spirocyclic intermediates further enhances the enantioselective synthesis of specific stereoisomers of the final cyclopentanone products. nih.gov
Table 2: Key Transformation for Stereocontrol on the Cyclopentanone Ring nih.gov
| Reactant | Reagents | Product | Stereochemical Outcome |
|---|
This table highlights a crucial step where the dioxaspiro[4.4]nonane framework is used to control the stereochemistry during the synthesis of complex cyclopentanone derivatives.
Structural Characterization and Elucidation of 1,4 Dioxaspiro 4.4 Nonan 7 One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including spiroketals like 1,4-Dioxaspiro[4.4]nonan-7-one. core.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Application of ¹H and ¹³C NMR for Chemical Shift Analysis and Connectivity
One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for the initial characterization of this compound and its derivatives. The chemical shift (δ) of each nucleus in the spectrum is indicative of its local electronic environment. core.ac.uk For instance, in derivatives of 1,4-Dioxaspiro[4.4]nonane, the protons of the dioxolane ring typically appear as a multiplet in the ¹H NMR spectrum. sakura.ne.jpresearchgate.net The carbon atom at the spiro center (C5) characteristically shows a signal in the ¹³C NMR spectrum in a specific downfield region, which is a key identifier for the spiroketal moiety. beilstein-journals.org
Analysis of the chemical shifts provides crucial information. For example, in a derivative, methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate, the protons of the two -CH- groups within the 1,4-dioxaspiro[4.4] ring show signals between δ 1.72-1.89 ppm. researchgate.net The methoxy (B1213986) protons (-OCH₃) of the ester group present as a singlet at δ 3.66 ppm. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Derivatives of 1,4-Dioxaspiro[4.4]nonane
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Dioxolane Ring Protons | 3.95–3.87 (m) | 64.4, 64.5 | sakura.ne.jp |
| Spiroketal -CH- Protons | 1.72-1.89 | --- | researchgate.net |
| Ester -OCH₃ Protons | 3.66 (s) | --- | researchgate.net |
| C5 (Spiro Center) | --- | ~118 | sakura.ne.jp |
| C6 | --- | ~45 | sakura.ne.jp |
| C7, C8, C9 (Cyclopentane Ring) | 1.95-1.31 (m) | 20.6, 28.9, 35.5 | sakura.ne.jp |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. (m = multiplet, s = singlet)
Utilization of Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elaborate Structural and Stereochemical Determination
While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complete structure and determining the stereochemistry of complex molecules like spiroketals. huji.ac.ilprinceton.edu
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edulibretexts.org This helps to establish the connectivity of proton spin systems within the molecule, for example, tracing the sequence of protons around the cyclopentanone (B42830) and dioxolane rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). core.ac.uksdsu.edu This allows for the direct assignment of a proton signal to its attached carbon atom, which is crucial for building the carbon framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, irrespective of their bonding. princeton.eduacdlabs.com This is paramount for determining the relative stereochemistry. For spiroketals, NOESY can reveal key spatial relationships between substituents on the two rings, which helps to define the conformation and the orientation of groups as either axial or equatorial. nih.govacs.orgbeilstein-journals.org For example, NOE correlations can establish trans or cis relationships between substituents on the five-membered ring. researchgate.net
Table 2: Application of 2D NMR Techniques in Structural Elucidation
| 2D NMR Technique | Information Provided | Application to this compound |
|---|---|---|
| COSY | ¹H-¹H correlations through bonds | Establishes proton connectivity within the cyclopentanone and dioxolane rings. sdsu.edulibretexts.org |
| HSQC | One-bond ¹H-¹³C correlations | Assigns protons to their directly attached carbons. core.ac.uksdsu.edu |
| HMBC | Long-range (2-4 bond) ¹H-¹³C correlations | Confirms the carbon skeleton, identifies the spiro-carbon, and links different fragments. beilstein-journals.orgprinceton.edu |
| NOESY | ¹H-¹H correlations through space (≤ 5 Å) | Determines the relative stereochemistry and conformation of the spirocyclic system. nih.govbeilstein-journals.orgmdpi.com |
Implementation of Chiral Shift Reagents in NMR for Enantiomeric Purity Assessment
For chiral derivatives of this compound, determining the enantiomeric purity or enantiomeric excess (ee) is crucial. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this assessment. researchgate.netresearchgate.net Chiral shift reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers in a sample. nih.govgoogle.com This interaction removes the spectral degeneracy of the enantiomers, resulting in separate signals for each in the NMR spectrum. researchgate.net
The process involves adding the CSR to the NMR sample of the chiral spiroketal. The chemical shifts of the protons near the chiral center will be affected differently for each enantiomer, leading to the splitting of what was a single peak into two. The relative integration of these now-separated peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for a quantitative determination of enantiomeric excess. nih.gov This method is advantageous as it can be performed on standard NMR spectrometers and provides a direct measure of enantiomeric purity. tcichemicals.com
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. whitman.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). pnnl.gov This allows for the calculation of the unique elemental formula of this compound (C₇H₁₀O₃) and its derivatives. researchgate.netmdpi.com Knowing the exact mass is critical for confirming the identity of a synthesized compound and distinguishing it from other compounds that may have the same nominal mass. frontagelab.com For example, HRMS data for derivatives of 1,4-dioxaspiro[4.4]nonane have been reported, confirming their proposed structures by matching the measured mass to the calculated mass for the expected molecular formula. sakura.ne.jp
Table 3: HRMS Data for a Derivative of 1,4-Dioxaspiro[4.4]nonane
| Compound Derivative | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Pattern Studies
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edulibretexts.org This technique is highly effective for assessing the purity of volatile samples of this compound and its derivatives. The gas chromatogram displays the separated components of a mixture as distinct peaks, with the area of each peak being proportional to the amount of that compound. etamu.edu
Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a unique fragmentation pattern, which serves as a "molecular fingerprint." libretexts.org The fragmentation of the 1,4-dioxaspiro[4.4]nonane core can provide valuable structural information. For example, in a derivative, methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate, the molecular ion was observed at m/z = 396, with a key fragment at m/z = 381 resulting from the loss of a methyl group. researchgate.net Further characteristic fragments were seen at m/z = 325, 297, and 265, helping to confirm the structure. researchgate.net Analysis of these patterns helps to elucidate the structure of unknown derivatives or impurities. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and gaining insights into its conformational properties.
In the context of this compound and its derivatives, IR spectroscopy is particularly useful for identifying the characteristic stretching frequencies of the carbonyl group (C=O) of the cyclopentanone ring and the C-O-C stretches of the dioxolane ring. For instance, a derivative, 1,6-dioxaspiro[4.4]nonane-2,7-dione, exhibits strong carbonyl absorption bands in its IR spectrum. nist.gov The presence of a carbonyl group is a key feature of this compound.
Derivatives of 1,4-dioxaspiro[4.4]nonane, such as those synthesized from oleic acid, have been characterized using FTIR spectroscopy, which confirms the presence of the C-O-C ether linkages within the spiroketal structure. researchgate.net For example, in the IR spectrum of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate, the characteristic C-O-C ester peak is observed. researchgate.net
While specific Raman spectroscopic data for this compound is not abundant in the provided results, Raman spectroscopy generally complements IR spectroscopy. ims.ac.jpcam.ac.ukresearchgate.net It is particularly sensitive to non-polar bonds and can provide information on the skeletal vibrations of the spiro ring system, offering a more complete picture of the vibrational modes and conformational flexibility of the molecule.
Table 1: General Infrared (IR) Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Carbonyl | C=O | 1700 - 1750 |
| Ether | C-O-C | 1050 - 1250 |
| Alkane | C-H | 2850 - 3000 |
Data is generalized from typical IR absorption ranges for these functional groups.
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govnih.govresearchgate.net
For spiroketal compounds, single-crystal X-ray diffraction is invaluable for confirming the spirocyclic geometry and the stereochemical relationship between the two rings. researchgate.netnih.govfrontiersin.org For example, the structure of 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diazaspiro[4.4]non-2-ene-7,9-dione, a complex derivative containing a spiro[4.4]nonane moiety, was elucidated using X-ray crystallography. researchgate.netpsu.edu This analysis provided precise data on its crystal system, space group, and unit cell dimensions. researchgate.netpsu.edu
In another example, the absolute configurations of spirolones, which are acs.orgacs.org-spiroketals, were determined by single-crystal X-ray diffraction analysis. nih.govfrontiersin.org This technique has also been used to revise the misassigned absolute configuration of other natural products containing spiroketal structures. nih.govfrontiersin.org The structure of Magrandate A, which features a 1,7-dioxaspiro[4.4]nonan-6-one core, was confirmed by X-ray crystallography. cjnmcpu.comuniv-smb.fr
Table 2: Crystallographic Data for a Derivative Containing a Spiro[4.4]nonane Moiety
| Parameter | Value |
| Compound | 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diazaspiro[4.4]non-2-ene-7,9-dione researchgate.netpsu.edu |
| Molecular Formula | C₂₃H₂₈N₂O₅ psu.edu |
| Molecular Weight | 412.47 researchgate.net |
| Crystal System | Orthorhombic researchgate.net |
| Space Group | P2₁2₁2₁ researchgate.net |
| a (Å) | 9.8666 (2) researchgate.net |
| b (Å) | 11.1565 (3) researchgate.net |
| c (Å) | 18.4884 (4) researchgate.net |
| V (ų) | 2035.14 (8) researchgate.net |
| Z | 4 researchgate.net |
| Dcalc (Mg m⁻³) | 1.346 researchgate.net |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Determination in Chiral Analogues
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org Electronic Circular Dichroism (ECD) is a key chiroptical method used to determine the absolute configuration of chiral molecules in solution. saschirality.orgnih.gov
For chiral analogues of this compound, ECD provides a powerful alternative to X-ray crystallography, especially when suitable crystals for diffraction are not available. acs.org The experimental ECD spectrum is compared with the theoretically calculated spectrum for a known absolute configuration. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry. nih.gov
This technique has been successfully applied to determine the absolute configuration of various complex natural products containing spiroketal moieties. researchgate.netscispace.com For instance, the absolute configuration of Magrandate A, which has a 1,7-dioxaspiro[4.4]nonan-6-one core, was corroborated using electronic circular dichroism calculations in addition to X-ray analysis. cjnmcpu.comuniv-smb.fr The structures of other complex natural products have also been elucidated through a combination of spectroscopic data analysis and ECD calculations. cjnmcpu.comuniv-smb.frscispace.com
Detailed Conformational Analysis and Stereochemical Relationships of the Spiroketal Ring System
The [4.4]spiroketal unit, as found in this compound, consists of two fused five-membered rings. The conformation of these rings is typically an envelope or a twisted form. psu.edu In a derivative, 6-benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diazaspiro[4.4]non-2-ene-7,9-dione, the dioxolane ring adopts a twisted conformation. psu.edu
The relative orientation of the substituents on the spiroketal rings can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments. nih.govfrontiersin.org These experiments can reveal through-space interactions between protons, providing information about their proximity and, consequently, the stereochemical relationships.
The stability of different conformations is influenced by stereoelectronic effects, such as the anomeric effect, which involves the interaction between lone pair orbitals on the oxygen atoms and adjacent anti-bonding orbitals. In spiroketals, the anomeric effect helps to stabilize specific conformations. The rigidity of the spiroketal system makes it a useful component in the design of molecules with specific and predictable three-dimensional structures. psu.edu
Computational and Theoretical Investigations of 1,4 Dioxaspiro 4.4 Nonan 7 One
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Stability Assessments
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in assessing the electronic structure and thermodynamic stability of 1,4-Dioxaspiro[4.4]nonan-7-one. DFT methods, such as the B3LYP or M06-2X functionals combined with basis sets like 6-31G(d,p), are employed to optimize the molecule's geometry and calculate its electronic energy. mdpi.comnih.gov These calculations provide access to key electronic properties, including the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the compound's reactivity.
The stability of the spiroketal structure can be quantified by calculating the energetics of hypothetical reactions, such as hydrolysis. A computational study on a series of related biolubricant compounds, including a derivative named D[4.4] which shares the 1,4-dioxaspiro[4.4]nonane core, utilized DFT to determine stability. mdpi.com The internal energy (ΔE) for the hydrolysis reaction was calculated, with a more negative value indicating lower stability (higher propensity to hydrolyze). This approach allows for a comparative assessment of stability among different structural isomers or derivatives.
| Compound | Computational Method | Calculated Property | Value (kJ/mol) | Indicated Stability |
|---|---|---|---|---|
| D[4.4] (1,4-Dioxaspiro[4.4]nonane derivative) | DFT B3LYP/6-31G(d,p) | Internal Energy of Hydrolysis (ΔE) | -3.261 | Relatively less stable compared to [4.5] and cyclic-6/7 analogues mdpi.com |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Studies
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, this computational technique is the standard method for exploring the conformational landscapes and flexibility of such molecules. mun.carsc.org MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its behavior in different environments (e.g., in a solvent or in the gas phase). mun.ca
For this compound, the flexibility arises from the puckering of its two five-membered rings. Quantum chemical calculations on similar 5-azonia-spiro[4.4]nonane systems have shown that the five-membered rings can adopt various conformations, typically described as envelope and twist forms. researchgate.net An MD simulation would reveal the energy barriers between these conformations and the preferred puckering states of the cyclopentanone (B42830) and dioxolane rings, which are influenced by factors like the anomeric effect and steric hindrance. researchgate.netnih.gov The anomeric effect, a stereoelectronic interaction, generally favors conformations where an oxygen lone pair is anti-periplanar to an adjacent C-O sigma bond, contributing significantly to the stability of the spiroketal arrangement. nih.gov
| Structural Unit | Possible Conformations | Key Stabilizing/Destabilizing Effects |
|---|---|---|
| Dioxolane Ring | Envelope, Twist | Anomeric Effect, Torsional Strain |
| Cyclopentanone Ring | Envelope, Twist | Torsional Strain, Angle Strain |
Theoretical Prediction of Spectroscopic Properties to Aid Experimental Characterization
Theoretical calculations are invaluable for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. Methods like DFT can accurately predict NMR (Nuclear Magnetic Resonance) chemical shifts and coupling constants, as well as IR (Infrared) vibrational frequencies. escholarship.orgresearchgate.net
For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework. escholarship.org By calculating the magnetic shielding constants for each nucleus, one can predict the ¹H and ¹³C NMR spectra. In studies of related natural products containing spiroketal moieties, researchers have confirmed proposed structures by comparing the theoretically calculated NMR chemical shifts with the experimental data. escholarship.org A strong correlation between the calculated and observed values provides high confidence in the assigned structure. Similarly, calculated electronic circular dichroism (ECD) spectra have been used to determine the absolute configuration of chiral spiroketals by matching the theoretical spectrum of a specific enantiomer with the experimental one. cjnmcpu.com
| Carbon Atom Position | Experimental Shift (δ, ppm) | Calculated Shift (δ, ppm) | Difference (ppm) |
|---|---|---|---|
| C=O (Carbonyl) | (Experimental Value) | (Calculated Value) | (Difference) |
| Spiro-Carbon | (Experimental Value) | (Calculated Value) | (Difference) |
| -O-CH₂- | (Experimental Value) | (Calculated Value) | (Difference) |
This table is illustrative, as specific published data for this compound was not available. It demonstrates the standard practice of structural validation.
Computational Modeling of Reaction Pathways and Transition States in Spiroketal Transformations
Understanding the mechanisms of reactions involving spiroketals is crucial for controlling chemical transformations. Computational modeling allows for the detailed exploration of reaction pathways, including the identification of intermediates and the calculation of transition state energies, which determine the reaction kinetics. researchgate.net
Studies on the acid-catalyzed formation of spiroketals have used DFT to map the potential energy surface of the reaction. researchgate.netuni-duesseldorf.de These models have shown that the spiroketalization process can proceed through a concerted, yet highly asynchronous, two-stage mechanism rather than a stepwise pathway involving a stable oxocarbenium ion intermediate. researchgate.net The calculations reveal the structure of the transition state and quantify the activation energy barrier, providing insights into reaction rates and the factors governing stereoselectivity. For instance, the stability of different spiroketal configurations is influenced by the anomeric effect, where a double anomeric effect can stabilize a spiroketal by several kcal/mol compared to a configuration with no anomeric effects. nih.gov
Structure-Activity Relationship (SAR) Studies Based on Theoretical Models for Chemical Reactivity and Selectivity
Theoretical models are instrumental in developing structure-activity relationships (SAR), which correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. By calculating properties like molecular electrostatic potential, orbital energies, and steric parameters, computational models can help explain and predict the behavior of a compound. ewadirect.com
For example, a study on spiroketal derivatives from oleic acid established a linear correlation between the computationally predicted stability (from hydrolysis energy) and the experimentally measured performance as a biolubricant (Total Acid Number and Total Base Number). mdpi.com This demonstrates a direct theoretical SAR. In the context of medicinal chemistry, where spiroketals are common motifs, such models can predict how modifications to the spiroketal core would affect interactions with a biological target. ewadirect.com Theoretical descriptors can be used to build quantitative structure-activity relationship (QSAR) models, guiding the synthesis of derivatives with enhanced activity or selectivity.
Applications and Advanced Chemical Utility of 1,4 Dioxaspiro 4.4 Nonan 7 One
Role as a Versatile Synthetic Intermediate and Building Block in Complex Organic Synthesis
The inherent structural features of 1,4-Dioxaspiro[4.4]nonan-7-one make it a valuable intermediate in organic synthesis. The ketal functionality serves as a protecting group for the ketone, allowing for selective reactions at other positions of the molecule. This characteristic is fundamental to its utility as a building block for more elaborate chemical structures.
Precursors for the Construction of Complex Molecular Scaffolds and Natural Products
This compound and its derivatives are instrumental in the construction of complex molecular scaffolds found in a range of bioactive natural products. The spiroketal unit is a common motif in many natural compounds, and synthetic strategies often rely on precursors like this compound to introduce this core structure.
Furthermore, derivatives of this compound have been utilized in the total synthesis of other natural products. For example, a derivative, (tert-butyldimethylsilyl)oxy)silane, was synthesized as part of a study towards the total synthesis of lathyrane diterpenes. uni-konstanz.de The spirocyclic core is also present in various other bioactive natural products, underscoring the importance of this structural class. researchgate.net
Chiral Building Blocks in Enantioselective Organic Transformations
The development of chiral building blocks is crucial for the pharmaceutical and chemical industries to enable the synthesis of enantiomerically pure compounds. rsc.org this compound and its derivatives can be transformed into valuable chiral intermediates for use in enantioselective synthesis.
A key strategy involves the desymmetrization of meso-cyclic compounds, which has been widely studied for producing enantioenriched molecules from achiral starting materials. ua.es For instance, chiral derivatives of 1,4-dioxaspiro[4.4]nonane have been prepared and utilized in the synthesis of complex molecules. One approach involves the preparation of chiral 3-oxocycloalkanecarbonitriles through the crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. rsc.org This method provides access to chiral building blocks that have potential applications in the synthesis of active pharmaceutical ingredients. rsc.org
The enantioselective synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif of the immunosuppressive triterpenoid (B12794562) Phainanoid F further illustrates the importance of chiral spiroketal skeletons. researchgate.net While methods for their enantioselective construction are still limited, the development of novel catalytic asymmetric syntheses of spiroketal compounds is an active area of research. researchgate.net
Integration in Advanced Materials Science and Engineering
Beyond its role in fine chemical synthesis, this compound and its derivatives have found applications in the field of materials science, particularly in the development of environmentally friendly lubricants.
Components in Biolubricant Development and Stability Evaluations
Research has been conducted on the synthesis of novel 1,4-dioxaspiro compounds derived from oleic acid as potential biolubricants. researchgate.net In one study, methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate was synthesized from methyl 9,10-dihydroxyoctadecanoate and cyclopentanone (B42830). researchgate.net The physicochemical properties of this and related compounds were evaluated, suggesting their potential as candidates for biolubricant development. researchgate.net
The stability of these biolubricant compounds has been assessed both computationally and experimentally. researchgate.net The theoretical stability was determined by calculating the internal energy of the hydrolysis reaction, while experimental stability was measured using standard methods for total acid number (TAN) and total base number (TBN). researchgate.net These studies are crucial for understanding the performance and degradation of these materials under operational conditions.
Contributions to Fragrance Chemistry and Chemo-sensory Research as Synthetic Precursors
The unique structural characteristics of spirocyclic compounds also lend themselves to applications in the fragrance industry. While direct information on the fragrance properties of this compound is not prevalent, related spirocyclic ketones are known for their distinct aromas. For example, 1-Oxa-4-thiaspiro[4.4]nonan-2-one is noted for its Chypre-like aroma with sweet, tonka bean-like notes. The study of flavor chemistry is a mature field that continues to explore novel volatile compounds for use in foods and other consumer products. The synthesis of new spirocyclic structures could lead to the discovery of novel fragrance and flavor compounds.
Exploration as Structural Motifs for Novel Chemical Entities and Potential Pharmaceutical Scaffolds
The spirocyclic scaffold is of significant interest in medicinal chemistry due to its presence in numerous bioactive natural and synthetic products. researchgate.net The rigid, three-dimensional nature of spirocycles can lead to improved pharmacological properties compared to more flexible, linear molecules.
The 2,7-dioxaspiro[4.4]nonane-1,6-dione scaffold, a related structure, is found in bioactive compounds with a range of activities, including anti-inflammatory, antitumor, and antiviral effects. researchgate.net This has spurred interest in developing efficient synthetic methods for this class of compounds. researchgate.net Gold-catalyzed cyclization reactions have emerged as a powerful tool for the synthesis of substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. researchgate.net
Furthermore, the 1,4-dioxaspiro[4.4]nonane moiety itself is considered a valuable structural motif for the development of new chemical entities. biosynth.com Derivatives such as (R)-1,4-dioxaspiro[4.4]nonan-7-amine and 1-(1,4-dioxaspiro[4.4]nonan-7-yl)ethan-1-one are available as building blocks for research and development, indicating their potential utility in constructing novel molecules with potential therapeutic applications. aksci.comachemblock.com The constrained nature of spirocyclic structures, particularly those containing four-membered rings, is of growing importance in the search for new compact scaffolds in medicinal chemistry. acs.org
Conclusions and Future Research Perspectives
Synopsis of Current Research Achievements in 1,4-Dioxaspiro[4.4]nonan-7-one Chemistry
Research surrounding this compound has primarily focused on its utility as a versatile building block in organic synthesis. The spiroketal framework provides a rigid three-dimensional structure that is desirable for creating complex target molecules. mskcc.org The ketone functionality at the C-7 position offers a reactive site for a variety of chemical transformations, allowing for the introduction of further complexity and functionalization.
A significant achievement is the use of derivatives of this compound in the synthesis of pharmaceutically relevant molecules. For instance, a multi-step synthesis has been developed to produce 1-(1,4-dioxaspiro[4.4]nonan-7-yl)ethan-1-one from N-methoxy-N-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxamide, with the resulting compound serving as a key intermediate in the development of novel kinase inhibitors. google.com This highlights the compound's role as a scaffold in medicinal chemistry. The synthesis of related structures, such as the reduction of 1,4-dioxaspiro[4.4]nonan-6-one to its corresponding alcohol, further demonstrates the synthetic utility of the ketone group within this spiro-system. While research on the closely related 1,6-dioxaspiro[4.4]nonan-2-one motif, found in the immunosuppressive natural product Phainanoid F, is more extensive, the methodologies developed in that context could potentially be adapted for the this compound system. ewadirect.comresearchgate.net
| Derivative of this compound | Synthetic Application/Achievement | Reference |
|---|---|---|
| N-methoxy-N-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxamide | Precursor to 1-(1,4-dioxaspiro[4.4]nonan-7-yl)ethan-1-one. | google.com |
| 1-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-one | Key intermediate in the synthesis of potential kinase inhibitors for cancer treatment. | google.com |
| 1,4-Dioxaspiro[4.4]nonan-6-one (related isomer) | Used as a precursor for the synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ol via reduction, showcasing the reactivity of the ketone group. |
Identification of Emerging Methodologies and Persistent Synthetic Challenges
The synthesis of spiroketals, including this compound, has traditionally relied on the acid-catalyzed cyclization of dihydroxyketone precursors. rsc.orgresearchgate.net While effective for producing the most thermodynamically stable isomers, this method is limited by harsh conditions that are incompatible with sensitive functional groups. thieme-connect.comresearchgate.net
Emerging Methodologies: Recent years have seen a surge in the development of milder and more selective synthetic methods. rsc.org Transition-metal catalysis has become a powerful alternative, with metals like gold, palladium, and rhodium enabling new types of cyclization reactions under neutral or mild conditions. thieme-connect.comresearchgate.net Gold-catalyzed hydroalkoxylation and cycloisomerization of alkynyl diols, in particular, have emerged as a leading strategy. rsc.orgbeilstein-journals.orgresearchgate.net These reactions often proceed with high efficiency and can be used to construct a variety of spiroketal systems. Furthermore, diversity-oriented synthesis approaches are focusing on kinetically-controlled reactions to access a wider range of stereoisomers, including those that are thermodynamically disfavored but may possess unique biological activities. mskcc.orgnih.gov
Persistent Synthetic Challenges: Despite these advances, significant challenges remain.
Stereocontrol: The precise control of stereochemistry at the spirocyclic center remains a primary obstacle. mskcc.org While kinetically controlled methods offer a solution, predicting and controlling the stereochemical outcome is often difficult.
Complexity: The synthesis of highly substituted and complex spiroketals, such as those found in natural products like the spongistatins, continues to be a formidable task requiring lengthy and intricate synthetic sequences. thieme-connect.comnih.gov
Efficiency: Many novel methods, while innovative, may require expensive catalysts or complex ligand systems, posing challenges for large-scale synthesis. ewadirect.comresearchgate.net
| Aspect | Traditional Methodologies | Emerging Methodologies |
|---|---|---|
| Primary Reaction | Acid-catalyzed cyclization of dihydroxyketones. rsc.orgresearchgate.net | Transition-metal (Au, Pd, Ir, Rh) catalyzed spiroketalization. thieme-connect.comrsc.org |
| Control | Thermodynamic control, yielding the most stable isomer. mskcc.org | Kinetic control, allowing access to less stable stereoisomers. mskcc.orgnih.gov |
| Conditions | Harsh acidic conditions. thieme-connect.com | Mild or neutral reaction conditions. thieme-connect.comresearchgate.net |
| Limitations | Poor functional group tolerance (acid-labile groups). researchgate.net | Catalyst cost, ligand sensitivity, and sometimes complex reaction optimization. |
Future Directions for Novel Transformations and Functional Material Applications
The unique, rigid scaffold of this compound makes it an attractive candidate for future research in both synthetic methodology and materials science.
Novel Transformations: Future synthetic work will likely focus on developing catalytic, enantioselective methods to produce chiral derivatives of this compound. The ketone group is a prime target for asymmetric reductions, additions, or condensations to install new stereocenters with high precision. Inspired by recent discoveries, exploring intramolecular rearrangement reactions of functionalized spiroketals could lead to novel molecular skeletons with unforeseen properties and applications. nih.gov
Functional Material Applications: The inherent rigidity of the spiroketal core is a valuable feature for the design of new materials.
Biolubricants: Research has shown that related 1,4-dioxaspiro compounds derived from oleic acid exhibit properties that make them potential candidates for biolubricants. researchgate.net
Metal-Organic Frameworks (MOFs): Carboxylic acid derivatives of similar spiro-systems have been proposed as building blocks for MOFs, suggesting that functionalized this compound could be used to create porous materials for catalysis or gas storage.
Bioactive Polymers: Incorporating the spiroketal motif into polymers could yield materials with specific recognition properties or controlled-release capabilities for drug delivery applications.
| Future Direction | Potential Application | Rationale |
|---|---|---|
| Asymmetric Catalysis | Medicinal Chemistry (Chiral Drugs) | Develop enantioselective syntheses of this compound derivatives as chiral building blocks. mskcc.orgresearchgate.net |
| Novel Rearrangements | Diversity-Oriented Synthesis | Create novel and complex molecular scaffolds from a simple starting material. nih.gov |
| Polymer Chemistry | Functional Materials, Drug Delivery | Incorporate the rigid spiroketal unit into polymer backbones to control material properties. |
| Materials Science | Biolubricants, MOFs | Utilize the unique physicochemical properties of the spiroketal structure for specialized material applications. researchgate.net |
Advancements in Computational Chemistry and Predictive Modeling for Spiroketal Design
Modern computational tools are becoming indispensable in guiding synthetic efforts and designing novel molecules.
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are providing unprecedented insight into spiroketalization reaction mechanisms. researchgate.netnih.gov Recent studies have computationally investigated mild acid-catalyzed cyclizations, revealing the existence of transient "hidden intermediates" like oxocarbenium ions that were previously only speculated to exist. researchgate.netnih.gov This deeper mechanistic understanding allows chemists to better rationalize stereochemical outcomes and optimize reaction conditions for desired products. Computational methods are also crucial for analyzing the conformational preferences of spiroketals, which are governed by subtle stereoelectronic effects like the anomeric effect. nih.gov
Predictive Modeling: The field of predictive analytics, which leverages machine learning and artificial intelligence, is poised to revolutionize spiroketal design. uptech.teaminfomineo.com By training algorithms on existing datasets of chemical reactions, it is becoming possible to build models that can predict the outcome of a reaction, suggest optimal conditions, or even design novel synthetic routes. mst.edu For spiroketal synthesis, these models could predict the stereoselectivity of a given reaction based on the substrate, catalyst, and solvent. Generative AI models could further accelerate discovery by proposing entirely new spiroketal structures with desired properties for applications in medicine or materials science. mst.edu
| Tool/Method | Application in Spiroketal Chemistry | Example/Potential Impact |
|---|---|---|
| Quantum Chemistry (DFT) | Mechanistic Investigation | Elucidating reaction pathways and identifying transient intermediates in spiroketalization. researchgate.netnih.gov |
| Molecular Dynamics | Conformational Analysis | Predicting the most stable 3D structures and understanding the anomeric effect. nih.gov |
| Machine Learning (e.g., Random Forest) | Predictive Modeling | Forecasting reaction yield and stereoselectivity based on input parameters (e.g., catalyst, temperature). mst.edu |
| Generative AI | De Novo Molecular Design | Proposing novel spiroketal structures with optimized properties for specific biological targets or material functions. mst.edu |
Q & A
Q. What synthetic methodologies are most effective for synthesizing 1,4-Dioxaspiro[4.4]nonan-7-one, and how can ring formation be optimized?
The synthesis of this compound typically involves cyclization strategies using ketone-protected intermediates. For example, rhodium-catalyzed 1,2-addition reactions have been employed to construct the spirocyclic framework, as demonstrated in the synthesis of structurally similar 1,4-dioxaspiro compounds . Key steps include:
- Ketone protection : Ethylene glycol or related diols are used to form ketal/acetals, stabilizing reactive carbonyl groups.
- Spirocyclization : Catalytic systems (e.g., Rh(I)) enable selective bond formation between cyclic ethers and ketones.
Optimization involves adjusting reaction temperature, solvent polarity, and catalyst loading to minimize byproducts like over-oxidized or ring-opened derivatives.
Q. How is the structural integrity of this compound confirmed experimentally?
X-ray crystallography is the gold standard for confirming spirocyclic structures. For example:
- Crystal data : Orthorhombic systems (space group P222) with unit cell parameters (e.g., a = 9.8666 Å, b = 11.1565 Å) provide precise atomic coordinates .
- Hydrogen bonding : Weak C–H⋯O interactions stabilize the crystal lattice, as observed in related spiro compounds .
Complementary techniques like H/C NMR and IR spectroscopy validate functional groups (e.g., ketone C=O stretching at ~1700 cm) .
Q. What are the key physicochemical properties of this compound, and how do they influence reactivity?
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in complex transformations?
Density Functional Theory (DFT) calculations are critical for predicting:
- Transition states : Energy barriers for ring-opening reactions (e.g., acid-catalyzed hydrolysis).
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.
For example, studies on analogous spiro compounds reveal that torsional strain in the dioxolane ring increases susceptibility to nucleophilic attack at the ketone carbon .
Q. What strategies resolve contradictions in spectroscopic data for spirocyclic derivatives?
Discrepancies in NMR or mass spectra often arise from:
- Dynamic effects : Ring puckering or fluxional behavior broadens signals. Use variable-temperature NMR to freeze conformers.
- Isomeric impurities : HPLC-MS with chiral columns can separate enantiomers (e.g., diastereomers from asymmetric synthesis) .
Case study: Crystal structure data resolved conflicting H NMR assignments for a related spiro compound by confirming the equatorial orientation of substituents .
Q. How do substituents on the spiro framework modulate biological activity in trypanocidal agents?
1,4-Dioxaspiro derivatives are precursors for rhodesain inhibitors targeting Trypanosoma brucei. Structure-activity relationship (SAR) studies show:
Q. What environmental and toxicological considerations are critical when handling this compound?
While direct toxicity data for this compound are limited, structurally related 1,4-dioxane analogs exhibit:
- Environmental persistence : Low biodegradability necessitates proper waste disposal.
- Carcinogenic potential : Metabolites may form reactive epoxides.
Follow EPA guidelines for hazardous chemical handling, including fume hood use and PPE protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
